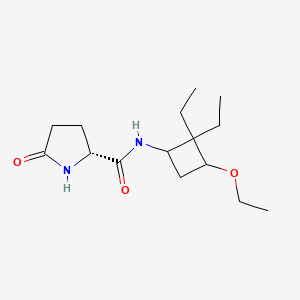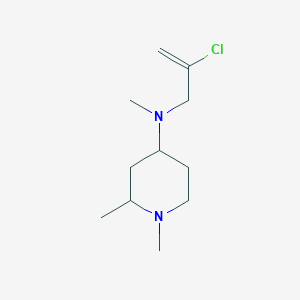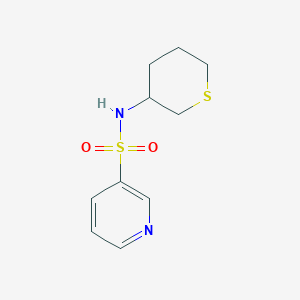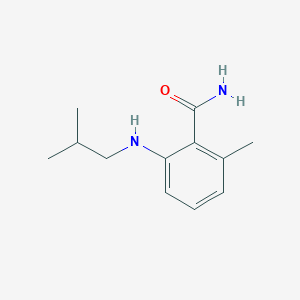
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TPS or TPSA, and its molecular formula is C11H18N2O2S.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. This makes it a promising candidate for the development of new drugs for the treatment of cancer, osteoporosis, and other diseases.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide involves the inhibition of enzymes that play a critical role in various biological processes. For example, carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body. Inhibition of this enzyme by TPS can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using TPS in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide. One area of research is the development of new drugs based on this compound for the treatment of cancer, osteoporosis, and other diseases. Another area of research is the study of its potential neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide can be achieved through a multistep process involving the reaction of piperidine with thioacetamide, followed by the addition of dimethylamine and sulfuric acid. The resulting compound is then purified through recrystallization.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S2/c1-10-6-11(2)8-14(7-10)18(15,16)13-12-4-3-5-17-9-12/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYMHJQQAEEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)NC2CCCSC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)


![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)




![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
